molecular formula C21H34O3 B1264700 Pregnan-20-one, 3,17-dihydroxy-, (3alpha)-

Pregnan-20-one, 3,17-dihydroxy-, (3alpha)-

Cat. No.: B1264700
M. Wt: 334.5 g/mol
InChI Key: LKQDFQLSEHWIRK-FNGNNRPOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pregnan-20-one, 3,17-dihydroxy-, (3alpha)- is synthesized from 5α-pregnan-17α-ol-3,20-dione through a reaction catalyzed by reductive 3α-hydroxysteroid dehydrogenase (3α-HSD). This reaction involves the use of aldo-keto reductase isozymes AKR1C2 and AKR1C4, as well as 17β-hydroxysteroid dehydrogenase 6 (HSD17B6) that also exhibits 3α-HSD activity .

Industrial Production Methods

Industrial production of Pregnan-20-one, 3,17-dihydroxy-, (3alpha)- typically involves microbial transformation processes. These processes utilize microorganisms to selectively cleave the side chain of phytosterol mixtures to form 17-ketosteroids, which are then converted to the desired compound .

Chemical Reactions Analysis

Types of Reactions

Pregnan-20-one, 3,17-dihydroxy-, (3alpha)- undergoes various chemical reactions, including:

    Oxidation: Conversion to other steroidal compounds.

    Reduction: Formation of different hydroxylated derivatives.

    Substitution: Introduction of functional groups at specific positions on the steroid backbone.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include various hydroxylated and oxidized derivatives of Pregnan-20-one, 3,17-dihydroxy-, (3alpha)-, which are intermediates in the biosynthesis of other steroidal hormones .

Scientific Research Applications

Pregnan-20-one, 3,17-dihydroxy-, (3alpha)- has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pregnan-20-one, 3,17-dihydroxy-, (3alpha)- is unique due to its specific role in the androgen backdoor pathway, bypassing testosterone as an intermediate. This pathway is crucial for the production of DHT, which has significant physiological and pathological roles .

Properties

Molecular Formula

C21H34O3

Molecular Weight

334.5 g/mol

IUPAC Name

1-[(3R,8R,9S,10S,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone

InChI

InChI=1S/C21H34O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h14-18,23-24H,4-12H2,1-3H3/t14?,15-,16-,17+,18+,19+,20+,21+/m1/s1

InChI Key

LKQDFQLSEHWIRK-FNGNNRPOSA-N

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CC[C@H](C4)O)C)C)O

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O

Synonyms

17-(1-ketoethyl)androstane-3,17-diol
17-hydroxypregnanolone
17-hydroxypregnanolone, (3alpha)-isomer
17-hydroxypregnanolone, (3alpha,5alpha,17alpha)-isomer
17-hydroxypregnanolone, (3alpha,5beta)-isomer
17-hydroxypregnanolone, (3beta,5alpha,14beta,17alpha)-isomer
17-hydroxypregnanolone, (3beta,5alpha,17alpha)-isomer
17-hydroxypregnanolone, (3beta,5beta)-isomer
17-OH-Polone
3 alpha,17 alpha-dihydroxy-5 alpha-pregnan-20-one
3 alpha,17 alpha-dihydroxy-5 beta-pregnan-20-one
5 beta-pregnane-3 alpha,17alpha-diol-20-one
allopregnane-3 beta,17 alpha-diol-20-one

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.